Enantiomeric Identity: Defined (R) Configuration vs. Racemic Mixture and (S)-Enantiomer
The target compound bears a single defined stereocenter with (R) absolute configuration, confirmed by the InChI stereochemical layer (/t7-/m0/s1) [1]. The racemic mixture (CAS 1337352-14-3) and the (S)-enantiomer (CAS 1213069-88-5 or 2227892-40-0) are distinct chemical entities with separate CAS registrations . In biological systems where the target protein is chiral, enantiomeric pairs frequently exhibit orders-of-magnitude differences in binding affinity and functional activity. No head-to-head pharmacological comparison data between the (R) and (S) enantiomers of this specific scaffold have been identified in the peer-reviewed literature; therefore this differentiation rests on the well-established principle of stereochemical pharmacology [2].
| Evidence Dimension | Stereochemical configuration |
|---|---|
| Target Compound Data | Single enantiomer, (R) configuration (CAS 1213075-13-8 / 2227747-96-6) |
| Comparator Or Baseline | Racemic mixture (CAS 1337352-14-3) or (S)-enantiomer (CAS 1213069-88-5 / 2227892-40-0) |
| Quantified Difference | Not quantified — stereochemical identity is categorical (R vs. S vs. racemic) |
| Conditions | Defined by InChI stereochemical layer and independent CAS registry numbers |
Why This Matters
Procurement of the correct enantiomer is critical for reproducibility in enantioselective synthesis and for any biological assay where the target discriminates between stereoisomers.
- [1] PubChem Compound Summary CID 165672027: 2-[(1R)-2-amino-1-hydroxyethyl]-4,6-difluorophenol. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/165672027 View Source
- [2] Brooks WH, Guida WC, Daniel KG. The significance of chirality in drug design and development. Current Topics in Medicinal Chemistry 11(7): 760-770, 2011. View Source
